![molecular formula C22H22 B183523 1,4-Diphenethylbenzene CAS No. 1985-58-6](/img/structure/B183523.png)
1,4-Diphenethylbenzene
Overview
Description
1,4-Diphenethylbenzene is a chemical compound with a molecular weight of 286.42 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Molecular Structure Analysis
The molecular structure of 1,4-Diphenethylbenzene is represented by the InChI code1S/C22H22/c1-3-7-19 (8-4-1)11-13-21-15-17-22 (18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2
. This indicates the presence of 22 carbon atoms and 22 hydrogen atoms in the molecule . Physical And Chemical Properties Analysis
1,4-Diphenethylbenzene is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Crystal Structure and Dynamics
- The crystal structure of 1,4-diphenoxybenzene, a compound related to 1,4-Diphenethylbenzene, has been explored. The study found that molecules of 1,4-diphenoxybenzene adopt a structure with trans coplanar terminal rings, and the central benzene ring is orthogonal to these, giving torsion angles close to 90°. The terminal phenyl rings undergo dynamic π flips, providing insight into the molecular behavior of similar compounds (Clayden, Williams, & O'Mahoney, 1990).
Semiconductor Applications
- 1,4-Diphenethylbenzene derivatives have been used in the synthesis of high-performance semiconductors for organic field-effect transistors. A study demonstrated effective synthesis of such semiconductors, indicating the compound's potential in electronic device applications (Takimiya et al., 2004).
Photoreactive Properties
- Research on the photoreactions of diaryl ethers, including 1,4-diphenoxybenzene, showed reactions like cleavage of the ether bond(s) and photo-Claisen type rearrangement. This sheds light on the potential use of 1,4-Diphenethylbenzene in photochemical applications (Hageman, Louwerse, & Mijs, 1969).
Applications in Light-Emitting Devices
- Derivatives of 1,4-Diphenethylbenzene have been used in the creation of organic light-emitting diodes (OLEDs). The cross-stacking of certain derivatives in crystalline state exhibits high-intensity solid-state emission, indicating its utility in OLED technology (Xie et al., 2005).
Chemical Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of various chemical structures, such as 1,4-dibenzyl-5,6-diphenyl-1,2,3,4-tetraaza-2-cyclohexene, enhancing our understanding of cyclic structures in chemistry (Mataka & Anselme, 1973).
Synthesis of Hindered Diphenyl Ethers
- A novel method for the synthesis of hindered diphenyl ethers using 1,4-Diphenethylbenzene derivatives has been reported. This method contributes to the development of new pathways in organic synthesis (Sammes, Thetford, & Voyle, 1988).
Electronic and Structural Analysis
- Studies have explored the electronic and structural properties of complexes involving 1,4-Diphenethylbenzene derivatives, providing insights into the behavior of such compounds under different conditions (Dixon et al., 2003).
Applications in Polymer Synthesis
- The compound has been used in the synthesis of multicyclic polyethers, highlighting its role in polymer chemistry. These polyethers were characterized by various analytical methods, contributing to material science (Kricheldorf, Schellenberg, & Schwarz, 2006).
Safety And Hazards
properties
IUPAC Name |
1,4-bis(2-phenylethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRPXGGTNIFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenethylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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